molecular formula C18H14O4 B14705988 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol CAS No. 15051-26-0

4-[4-(4-Hydroxyphenoxy)phenoxy]phenol

Cat. No.: B14705988
CAS No.: 15051-26-0
M. Wt: 294.3 g/mol
InChI Key: RLSMYIFSFZLJQZ-UHFFFAOYSA-N
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Description

4-[4-(4-Hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol derivative known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol typically involves the reaction of 4-hydroxyphenol with 4-bromophenol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The compound exerts its effects primarily through the regulation of autophagy and apoptosis. It downregulates the expression of α-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the activation of specific signaling pathways that control cell survival and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Hydroxyphenoxy)phenoxy]phenol is unique due to its specific structure, which allows it to selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for therapeutic applications .

Properties

CAS No.

15051-26-0

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

4-[4-(4-hydroxyphenoxy)phenoxy]phenol

InChI

InChI=1S/C18H14O4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12,19-20H

InChI Key

RLSMYIFSFZLJQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)O

Origin of Product

United States

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